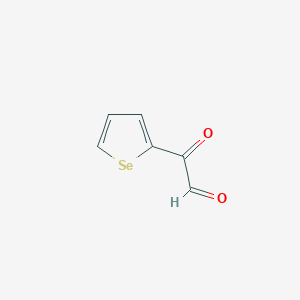
2-Oxo-2-(selenophen-2-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Oxo-2-(selenophen-2-yl)acetaldehyde is an organic compound that features a selenophene ring, which is a five-membered ring containing selenium
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxo-2-(selenophen-2-yl)acetaldehyde typically involves the reaction of selenophene derivatives with appropriate aldehyde precursors. One common method includes the lithiation of selenophene followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of strong bases like n-butyllithium and subsequent reaction with formylating agents such as dimethylformamide (DMF) or ethyl formate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness in an industrial setting.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-2-(selenophen-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The selenophene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-Oxo-2-(selenophen-2-yl)acetic acid.
Reduction: 2-Hydroxy-2-(selenophen-2-yl)ethanol.
Substitution: Halogenated selenophene derivatives.
Scientific Research Applications
2-Oxo-2-(selenophen-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 2-Oxo-2-(selenophen-2-yl)acetaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The selenophene ring can participate in redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
2-Oxo-2-(thiophen-2-yl)acetaldehyde: Similar structure but contains a sulfur atom instead of selenium.
2-Oxo-2-(furan-2-yl)acetaldehyde: Contains an oxygen atom in the ring instead of selenium.
Uniqueness
2-Oxo-2-(selenophen-2-yl)acetaldehyde is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs. Selenium-containing compounds often exhibit higher reactivity and different redox behavior, making them valuable in various applications .
Properties
Molecular Formula |
C6H4O2Se |
|---|---|
Molecular Weight |
187.07 g/mol |
IUPAC Name |
2-oxo-2-selenophen-2-ylacetaldehyde |
InChI |
InChI=1S/C6H4O2Se/c7-4-5(8)6-2-1-3-9-6/h1-4H |
InChI Key |
NJKWPFATLJKHIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C(=C1)C(=O)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















